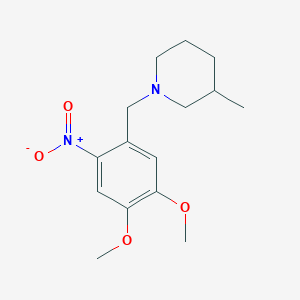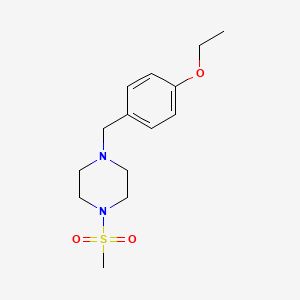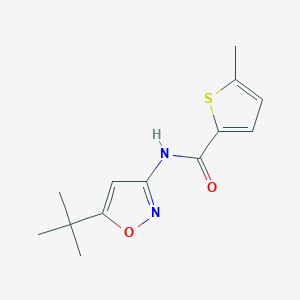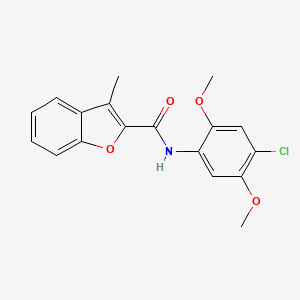amino]benzamide](/img/structure/B4935983.png)
N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that play a role in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of HDACs, as mentioned earlier. Physiologically, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. Its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Its anti-inflammatory effects also make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Further studies can be conducted to determine the optimal dosage and administration route for this compound. Another direction is to study its mechanism of action in more detail. Studies can be conducted to determine its effect on other enzymes and pathways involved in cancer cell growth and inflammation. Additionally, studies can be conducted to determine its potential as a drug delivery system for other therapeutic agents. Overall, the potential applications of N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide make it a promising candidate for further scientific research.
Métodos De Síntesis
N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromo-2-fluoroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClFN2O3S/c1-25(29(27,28)17-9-5-15(22)6-10-17)16-7-2-13(3-8-16)20(26)24-19-11-4-14(21)12-18(19)23/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSOSAYTEAZKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-4-{[(4-chlorophenyl)sulfonyl](methyl)amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![methyl (4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)

![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

